molecular formula C9H8ClNO4 B13002856 Methyl 5-chloro-2-formyl-6-methoxynicotinate

Methyl 5-chloro-2-formyl-6-methoxynicotinate

Cat. No.: B13002856
M. Wt: 229.62 g/mol
InChI Key: IDQYUFRUQXIHLE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-formyl-6-methoxynicotinate is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to the nicotinate structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-formyl-6-methoxynicotinate can be synthesized through a multi-step process. One common method involves the reaction of 3-pyridinecarboxylic acid with methanol to form 3-pyridinecarboxylic acid methyl ester. This intermediate is then subjected to chlorination using thionyl chloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-formyl-6-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-2-formyl-6-methoxynicotinate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-formyl-6-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro and methoxy groups may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-2-methoxynicotinate: Similar structure but lacks the formyl group.

    Methyl 5-chloro-6-formyl-2-methoxynicotinate: Similar structure but with different positioning of the formyl group.

Uniqueness

Methyl 5-chloro-2-formyl-6-methoxynicotinate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 5-chloro-2-formyl-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H8ClNO4/c1-14-8-6(10)3-5(9(13)15-2)7(4-12)11-8/h3-4H,1-2H3

InChI Key

IDQYUFRUQXIHLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)C=O)C(=O)OC)Cl

Origin of Product

United States

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